molecular formula C9H14ClN3O B1456332 2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride CAS No. 1220035-91-5

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride

Cat. No.: B1456332
CAS No.: 1220035-91-5
M. Wt: 215.68 g/mol
InChI Key: KOFZKFXLLYEMJM-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride is an acetamide derivative characterized by a methylamino group at the 2-position of the acetamide backbone and a 2-pyridinylmethyl substituent on the nitrogen atom. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-10-7-9(13)12-6-8-4-2-3-5-11-8;/h2-5,10H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZKFXLLYEMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Amidation Approach Using Glycine Derivatives

A patented method describes a multi-step synthesis involving:

  • Amido protecting step: Glycine methyl ester hydrochloride is protected using tert-butyl dicarbonate under alkaline catalysis in ether solvents at 0–30 °C. The molar ratios are carefully controlled (glycine methyl ester hydrochloride: tert-butyl dicarbonate = 1.0:1.0–2.0; glycine methyl ester hydrochloride: alkali = 1.0:1.0–4.0). This yields Boc-glycine methyl ester with high purity (GC purity ~98.8%) and yield (~96.2%).

  • Amidation step: Boc-glycine methyl ester is reacted with N,N-dimethylaniline in ether solvents under pressure (0.1–1.0 MPa) and moderate temperature (30–60 °C) to form N,N-dimethyl-Boc protected amide. The molar ratio of Boc-glycine methyl ester to N,N-dimethylaniline is 1:10–25. This step produces the intermediate with ~91.2% yield and ~98.6% purity.

  • Deprotection and salification: The Boc group is removed under acidic conditions (HCl gas or ethanol-HCl solution) in ether or ester solvents at 30–60 °C, yielding the hydrochloride salt of 2-amino-dimethyl acetamide with purity exceeding 99.0% and yields around 90–92%.

This method is scalable (from 50L to 500L reactors), uses readily available raw materials, and operates under mild conditions with minimal waste generation. The overall process yields a high-purity product with total recovery between 78–82%.

Step Conditions Molar Ratios (Reactants) Solvent(s) Temperature (°C) Yield (%) Purity (GC %)
Amido protecting Alkali catalysis, stirring Glycine methyl ester hydrochloride: Boc2O = 1:1–2; Alkali = 1:1–4 Ether, MTBE, THF 0–30 95–96 98.8–99.4
Amidation Pressurized, stirring Boc-glycine methyl ester: N,N-dimethylaniline = 1:10–25 Ether, MTBE 30–60 91–92 98.6
Deprotection/salification Acidic conditions (HCl gas or EtOH-HCl) N,N-dimethyl-Boc amide: HCl = 1:3–5 Ether, esters, ethyl acetate 30–60 90–92 99.0+

Catalytic Goldberg Reaction for 2-Methylaminopyridine Amides

An alternative synthetic route employs a catalytic Goldberg reaction starting from 2-bromopyridine and secondary N-alkylformamides:

  • The catalyst system is formed in situ by CuI and 1,10-phenanthroline (1:1 ratio) at low catalyst loading (0.5–3 mol%).

  • The reaction proceeds in solvents such as tert-amyl alcohol or toluene with bases like potassium phosphate or potassium carbonate.

  • This method efficiently forms 2-methylaminopyridine amides (MAPA), including 2-(methylamino)-N-(2-pyridinylmethyl)acetamide intermediates, which can be further converted by methanolysis or hydrolysis to the target aminopyridines.

  • The process is scalable to multigram quantities with high yields (up to 85%) and good selectivity.

  • Reaction times vary from 8 to 48 hours depending on the steric hindrance of the formamide partner.

  • The method allows for one-pot or two-pot procedures, facilitating easier purification and higher yields for sterically hindered substrates.

Parameter Details
Catalyst CuI + 1,10-phenanthroline (1:1)
Catalyst loading 0.5–3 mol%
Solvent tert-amyl alcohol, toluene
Base K3PO4, K2CO3
Temperature 80–110 °C (typical for Goldberg)
Reaction time 8–48 hours
Yield Up to 85%
Scale Up to multigram scale

Summary and Comparative Analysis

Feature Protection-Amidation Method Catalytic Goldberg Reaction Reductive Amination Approach
Starting Materials Glycine methyl ester hydrochloride, Boc2O, N,N-dimethylaniline 2-bromopyridine, N-alkylformamides, CuI/phen catalyst Aminoethylamine derivatives, aldehydes
Key Steps Protection, amidation, deprotection/salification Catalytic cross-coupling, methanolysis/hydrolysis Condensation, reduction, purification
Reaction Conditions Mild temperatures (0–60 °C), moderate pressure Elevated temperature (80–110 °C), inert atmosphere Reflux, acid catalysis, cold reduction
Yield and Purity High yield (90–96%), purity >99% Good yield (~85%), scalable Moderate yield, requires purification
Scalability Demonstrated at 50–500L scale Multigram scale Laboratory scale
Waste and Environmental Low waste, simple operation Requires metal catalyst, solvent handling Uses reducing agents, solvent waste

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to 2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyridine derivatives in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting their potential as antidepressants .

Case Study: Synthesis and Evaluation
A recent synthesis of this compound was conducted to evaluate its pharmacological profile. The study found that the compound exhibited significant binding affinity for serotonin receptors, indicating its potential application in treating mood disorders .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in disease pathways. This inhibition can potentially halt disease progression in conditions such as cancer and viral infections.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition ActivityReference
Serine ProteaseIC50 = 5 µMBiochemical Journal
ThrombinIC50 = 10 µMJournal of Enzyme Inhibition

Pharmacological Research

Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. A study demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways. This finding opens avenues for developing new cancer therapies based on this compound.

Case Study: Anticancer Mechanism
In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the upregulation of pro-apoptotic factors .

Neuropharmacology

Cognitive Enhancement
Emerging evidence suggests that this compound may enhance cognitive functions by modulating cholinergic systems in the brain. Animal studies have indicated improvements in memory and learning tasks following administration of the compound.

Data Table: Cognitive Enhancement Studies

Study TypeResultReference
Animal ModelImproved MemoryNeuroscience Letters
Behavioral AssayEnhanced LearningPsychopharmacology

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Modifications

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride N-(2-pyridinylmethyl), 2-(methylamino) C10H14ClN3O 235.70 Pyridine ring for hydrogen bonding; hydrochloride salt improves solubility
N-(3-Fluorophenyl)-2-(methylamino)acetamide hydrochloride N-(3-fluorophenyl), 2-(methylamino) C10H12ClFN2O 242.67 Fluorine enhances metabolic stability; aromatic interactions
N-(Furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride N-(furan-2-ylmethyl), 2-(methylamino) C9H15ClN2O2 218.69 Furan oxygen improves solubility; reduced basicity vs. pyridine
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide hydrochloride N-(2,3-dimethylphenyl), 2-(diethylamino) C14H23ClN2O 282.80 Diethylamino increases lipophilicity; steric hindrance from dimethylphenyl
N-Isopropyl-2-(methylamino)acetamide hydrochloride N-isopropyl, 2-(methylamino) C7H16ClN2O 178.67 Bulky alkyl group may reduce solubility but enhance membrane permeability

Physicochemical Properties

  • Solubility: The hydrochloride salt in the target compound and analogs (e.g., ) improves aqueous solubility. However, bulky substituents like isopropyl () or diethylamino () may counteract this by increasing lipophilicity.
  • Fluorine in introduces electronegativity, stabilizing the molecule against oxidation.
  • Metabolic Stability : Electron-withdrawing groups (e.g., fluorine in ) reduce susceptibility to cytochrome P450 enzymes, whereas alkyl groups () may increase metabolic clearance.

Biological Activity

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride, also known by its CAS number 1220035-91-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H12N2HClC_9H_{12}N_2\cdot HCl and features a pyridine ring, which is known for its diverse biological activities. The methylamino group enhances its interaction with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Modulation : It could act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
  • Nucleophilic Reactions : The presence of the methylamino group allows for nucleophilic interactions with electrophiles in biological systems, potentially modifying protein functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may have antimicrobial effects against certain bacterial strains, indicating potential use in treating infections.
  • Neuropharmacological Effects : Investigations into its effects on the central nervous system show promise in modulating anxiety and depression-related pathways.
  • Anticancer Potential : Some studies have hinted at cytotoxic effects on cancer cell lines, warranting further exploration into its role as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of anxiety/depression
AnticancerCytotoxicity in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic use .
  • Neuropharmacological Assessment : In a controlled trial involving animal models, the compound showed a reduction in anxiety-like behaviors when administered at specific dosages. Behavioral assays indicated enhanced exploratory behavior and reduced stress responses .
  • Cytotoxicity Evaluation : Research involving various cancer cell lines revealed that the compound induced apoptosis at higher concentrations. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic activity .

Q & A

Q. What are the key synthetic routes for synthesizing 2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride, and what challenges are associated with its purification?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

Amide Coupling : Reacting methylaminoacetamide derivatives with 2-pyridinylmethylamine intermediates under conditions optimized for nucleophilic substitution (e.g., using carbodiimide coupling agents).

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Purification Challenges :

  • Byproduct Removal : Residual solvents or unreacted intermediates require column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) .
  • Crystallization Optimization : Solvent polarity adjustments (e.g., ethanol/water mixtures) to enhance crystal yield and purity .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the methylamino group (δ ~2.8 ppm for CH3NH) and pyridinylmethyl moiety (aromatic protons δ ~7.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridine ring and acetamide backbone .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) with <5 ppm error .
  • Elemental Analysis : Ensure stoichiometric Cl⁻ content (~19–21%) for the hydrochloride salt .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for amide bond formation .
  • Solvent Screening : Predict solvent effects (e.g., dielectric constant, polarity) via COSMO-RS simulations to enhance yield .
  • Machine Learning : Train models on existing reaction datasets to predict optimal molar ratios (e.g., amine:acyl chloride) and reaction times .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

  • Deuterated Solvent Trials : Test D2O vs. DMSO-d6 to identify exchangeable protons (e.g., NH or OH impurities) .
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by analyzing peak splitting at low temperatures .
  • Comparative Analysis : Cross-reference with analogs (e.g., 2-chloro-N-(2-pyridinylmethyl)acetamide derivatives) to assign ambiguous signals .

Q. What strategies are effective for evaluating the biological activity of this compound in vitro?

Methodological Answer:

  • Targeted Assays :
    • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using fluorometric assays (e.g., Ellman’s method for AChE) .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization in cancer cell lines .
  • Control Experiments :
    • Counterion Effects : Compare hydrochloride salt vs. free base activity to assess solubility-driven efficacy .
    • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • Backbone Rigidification : Introduce cyclopropane or spirocyclic motifs to the acetamide chain to reduce hydrolytic cleavage .
  • Protective Groups : Replace methylamino with tert-butyloxycarbonyl (Boc)-protected amines to improve plasma stability .
  • Salt Form Alternatives : Test mesylate or tosylate salts for improved thermal stability vs. hydrochloride .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Dynamics Simulations : Model docking poses (e.g., with GROMACS) to predict binding affinity and residency time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride
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2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride

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